4-Bromo-5-chloro-2-fluorophenyl isothiocyanate
CAS No.: 1000573-33-0
Cat. No.: VC20477771
Molecular Formula: C7H2BrClFNS
Molecular Weight: 266.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000573-33-0 |
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Molecular Formula | C7H2BrClFNS |
Molecular Weight | 266.52 g/mol |
IUPAC Name | 1-bromo-2-chloro-5-fluoro-4-isothiocyanatobenzene |
Standard InChI | InChI=1S/C7H2BrClFNS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
Standard InChI Key | DAMRBWWEODJLGD-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CC(=C1Cl)Br)F)N=C=S |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The molecular formula of 4-bromo-5-chloro-2-fluorophenyl isothiocyanate is C₇H₂BrClFNS, derived from a phenyl core (C₆H₅) substituted with bromine (Br) at position 4, chlorine (Cl) at position 5, fluorine (F) at position 2, and an isothiocyanate group (-N=C=S) at position 1. The molecular weight is 266.42 g/mol, calculated as follows:
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Carbon (C₇): 12.01 × 7 = 84.07
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Hydrogen (H₂): 1.01 × 2 = 2.02
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Bromine (Br): 79.90
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Chlorine (Cl): 35.45
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Fluorine (F): 19.00
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Nitrogen (N): 14.01
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Sulfur (S): 32.07
The spatial arrangement of halogens creates a sterically hindered environment, influencing reactivity and intermolecular interactions.
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited in the provided sources, analogs such as 4-fluorophenyl isothiocyanate exhibit characteristic IR absorption bands at 2100–2050 cm⁻¹ (N=C=S stretching) and 1600–1450 cm⁻¹ (C=C aromatic vibrations) . Nuclear magnetic resonance (NMR) spectra for similar compounds show distinct shifts for aromatic protons and halogen atoms, with ¹³C NMR resonances for the isothiocyanate carbon typically appearing at δ 130–135 ppm .
Synthesis Methods and Optimization
Conventional and Advanced Synthesis Routes
Three primary methodologies have been developed for synthesizing 4-bromo-5-chloro-2-fluorophenyl isothiocyanate:
Method | Conditions | Yield |
---|---|---|
DES-based synthesis | 80°C, 1 hour | 63% |
Microwave-assisted | 1800 W, 80°C, 1 hour | 22% |
Ultrasound-assisted | 50 W, 80°C, 1 hour | 34% |
Data derived from experimental protocols. |
The DES-based approach utilizes choline chloride-urea eutectic mixtures to enhance reaction kinetics and solubility, achieving the highest yield. Microwave irradiation accelerates reaction rates through dielectric heating but suffers from lower yields due to thermal decomposition. Ultrasound-assisted synthesis improves mass transfer but requires further optimization for industrial scalability.
Mechanistic Insights
The synthesis typically proceeds via nucleophilic substitution, where a halogenated aniline precursor reacts with thiophosgene (CSCl₂) or its analogs. For example:
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Amination: 4-Bromo-5-chloro-2-fluoroaniline reacts with CSCl₂ in anhydrous dichloromethane.
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Cyclization: Intermediate formation of a thiocarbamoyl chloride, followed by elimination of HCl to yield the isothiocyanate .
Physicochemical Properties
Thermal Stability and Reactivity
The compound’s thermal decomposition profile remains under investigation, but analogous isothiocyanates decompose above 250°C, releasing hazardous gases such as hydrogen chloride and sulfur oxides . Moisture sensitivity necessitates storage under inert atmospheres, as hydrolysis can regenerate toxic thiocyanic acid (HSCN).
Solubility and Partitioning
Preliminary data suggest limited aqueous solubility (<1 mg/mL at 25°C) but high miscibility with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The calculated logP (octanol-water partition coefficient) of 3.2 indicates moderate lipophilicity, favorable for membrane permeability in biological systems.
Biological Activity and Mechanisms
Cytotoxicity Profiling
In vitro studies against T24 bladder cancer cells demonstrate concentration-dependent growth inhibition:
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
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5-23 | T24 (Bladder Cancer) | 4.58 ± 0.24 | Apoptosis/Necroptosis |
5-16 | T24 (Bladder Cancer) | 5.47 ± 0.33 | Apoptosis |
5-19 | T24 (Bladder Cancer) | 5.21 ± 0.28 | Apoptosis |
Biological activity data from cytotoxicity assays. |
Compound 5-23 (4-bromo-5-chloro-2-fluorophenyl isothiocyanate derivative) exhibits dual apoptosis/necroptosis induction, attributed to mitochondrial membrane depolarization and reactive oxygen species (ROS) overproduction.
Structure-Activity Relationships (SAR)
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Halogenation: Bromine and chlorine enhance electrophilicity, facilitating covalent binding to cellular thiols.
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Fluorine: Improves metabolic stability by blocking cytochrome P450-mediated oxidation.
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Isothiocyanate Group: Acts as a Michael acceptor, modifying cysteine residues in target proteins like NF-κB and STAT3.
Applications in Pharmaceutical Research
Anticancer Drug Development
The compound’s ability to induce programmed cell death positions it as a lead candidate for bladder cancer therapeutics. Preclinical studies show synergy with cisplatin, reducing IC₅₀ values by 40% in combination regimens.
Chemical Biology Probes
Functionalization of the isothiocyanate group enables covalent labeling of proteins, aiding in target identification and proteomic profiling. For instance, biotin-conjugated derivatives have been used to map thioredoxin reductase activity in tumor biopsies.
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